

An In-depth Technical Guide to 4-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethyl-2,2,4-trimethylhexane

Cat. No.: B14543142

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **4-Ethyl-2,2,4-trimethylhexane**, a saturated branched alkane. While not commonly associated with drug development due to its hydrocarbon nature, its synthesis and characterization provide a valuable case study in organic chemistry. This guide details its molecular structure, physicochemical properties, predicted spectroscopic data, and a representative synthetic protocol. All quantitative data is presented in structured tables for clarity. A detailed experimental workflow for its synthesis via a Grignard reaction is also provided.

Molecular Structure and Identification

4-Ethyl-2,2,4-trimethylhexane is an isomer of undecane with the chemical formula C₁₁H₂₄.^[1] ^[2] Its structure features a hexane backbone with two methyl groups at position 2, and a methyl and an ethyl group at position 4. The systematic IUPAC name for this compound is **4-Ethyl-2,2,4-trimethylhexane**.^[2]

Below is a diagram representing the logical structure of the molecule, highlighting the carbon backbone and substituent groups.

Caption: Molecular graph of **4-Ethyl-2,2,4-trimethylhexane**.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Ethyl-2,2,4-trimethylhexane** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₄	[1] [2]
Molecular Weight	156.31 g/mol	[2]
IUPAC Name	4-Ethyl-2,2,4-trimethylhexane	[2]
CAS Number	61868-75-5	[2] [3]
Density	0.767 g/mL	[1]
Boiling Point	178 °C	[1]
Molar Volume	203.9 mL/mol	[1]
Refractive Index	1.431	[1]
SMILES	CCC(C)(CC)CC(C)(C)C	[1] [2]
InChIKey	YFQDCXGMLYJDSG-UHFFFAOYSA-N	[1]

Spectroscopic Data (Predicted)

Due to a lack of readily available experimental spectra for **4-Ethyl-2,2,4-trimethylhexane**, the following tables present predicted data based on established principles of NMR and mass spectrometry for branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on standard additive models for alkanes. These values are estimates and may differ from experimental results.

Predicted ¹H NMR Chemical Shifts

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
C1-H ₃	~0.85	s	9H
C3-H ₂	~1.25	s	2H
C5-H ₂	~1.15	q	2H
C6-H ₃	~0.88	t	3H
C4-CH ₂ -CH ₃	~0.80	t	3H
C4-CH ₂ -CH ₃	~1.30	q	2H
C4-CH ₃	~0.83	s	3H

Predicted ¹³C NMR Chemical Shifts

Carbon	Chemical Shift (δ , ppm)
C1	~31.5
C2	~33.0
C3	~50.0
C4	~38.0
C5	~25.0
C6	~14.0
C4-CH ₂ -CH ₃	~8.0
C4-CH ₂ -CH ₃	~34.0
C4-CH ₃	~28.0

Mass Spectrometry (MS)

The fragmentation of branched alkanes in mass spectrometry is characterized by cleavage at the branching points to form stable carbocations.^{[4][5][6]} The molecular ion peak (M^+) for

highly branched alkanes is often weak or absent.[\[7\]](#)

Predicted Mass Spectrometry Fragmentation Pattern

m/z	Proposed Fragment	Notes
156	$[\text{C}_{11}\text{H}_{24}]^+$	Molecular Ion (M^+), expected to be of very low abundance.
127	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of an ethyl group from C4, forming a tertiary carbocation.
99	$[\text{M} - \text{C}_4\text{H}_9]^+$	Loss of a tert-butyl group from the C1-C2 bond cleavage.
85	$[\text{C}_6\text{H}_{13}]^+$	Cleavage at the C3-C4 bond with loss of a C_5H_{11} radical.
71	$[\text{C}_5\text{H}_{11}]^+$	Cleavage at the C3-C4 bond.
57	$[\text{C}_4\text{H}_9]^+$	tert-Butyl cation, often a prominent peak for molecules with this moiety.
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl cation.
29	$[\text{C}_2\text{H}_5]^+$	Ethyl cation.

Experimental Protocols

Synthesis of 4-Ethyl-2,2,4-trimethylhexane via Grignard Reaction

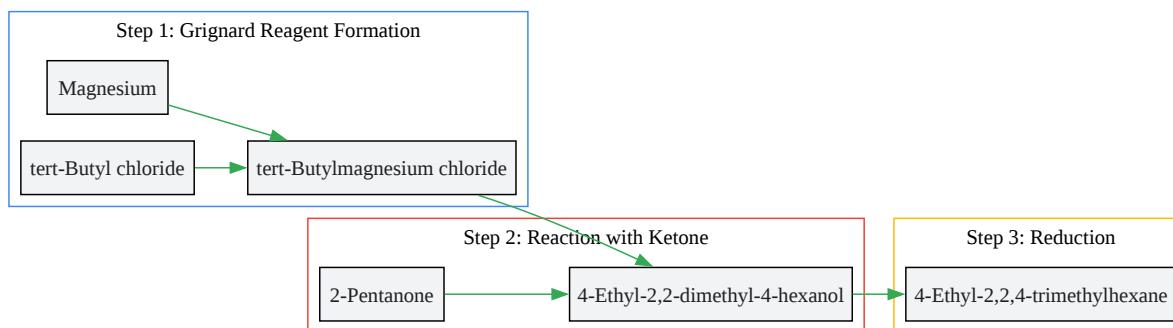
This protocol describes a plausible synthesis of **4-Ethyl-2,2,4-trimethylhexane** by the reaction of a Grignard reagent with a suitable ketone, followed by reduction. This is a well-established method for forming carbon-carbon bonds.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Step 1: Synthesis of the Grignard Reagent (tert-Butylmagnesium chloride)

- Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
- Reaction Setup: Add magnesium turnings (1.2 equivalents) to the flask.
- Initiation: Add a small crystal of iodine to activate the magnesium surface.
- Grignard Formation: Add a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete reaction.

Step 2: Reaction with Ketone (2-Pentanone)

- Cooling: Cool the prepared Grignard reagent to 0 °C in an ice bath.
- Addition of Ketone: Add a solution of 2-pentanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
- Workup: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol (4-Ethyl-2,2-dimethyl-4-hexanol).


Step 3: Reduction of the Tertiary Alcohol

A direct, high-yield reduction of a tertiary alcohol to an alkane can be challenging. A common approach involves the conversion of the alcohol to a halide or tosylate followed by reduction with a reagent like lithium aluminum hydride. A more direct, though often lower-yielding, method is the Wolff-Kishner reduction of the precursor ketone.

The following is a general protocol for the Wolff-Kishner reduction of a ketone, which could be adapted to produce the target alkane from a different synthetic route starting with a ketone precursor.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the precursor ketone, diethylene glycol, and hydrazine hydrate (excess).
- Addition of Base: Add potassium hydroxide pellets to the mixture.
- Reflux: Heat the mixture to reflux for 1 hour.
- Distillation: Replace the reflux condenser with a distillation head and remove the water and excess hydrazine by distillation until the reaction temperature reaches ~200 °C.
- Completion of Reaction: Maintain the reaction at this temperature until the evolution of nitrogen ceases.
- Workup: Cool the reaction mixture, add water, and extract the product with pentane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Purification: Remove the solvent by distillation to yield the pure alkane.

The logical workflow for the synthesis is illustrated below.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Ethyl-2,2,4-trimethylhexane**.

Structural Information

Alkanes consist of sp^3 hybridized carbon atoms, leading to a tetrahedral geometry with bond angles of approximately 109.5° .^{[12][13]} The carbon-carbon and carbon-hydrogen single bonds allow for free rotation.^[13]

Typical Bond Lengths and Angles in Alkanes

Bond	Bond Length (Å)	Bond Angle	Angle (°)
C-C	~1.54	H-C-H	~109.5
C-H	~1.09	H-C-C	~109.5

Note: These are average values; actual bond lengths and angles can vary slightly due to steric hindrance from bulky substituent groups.^[12]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, and predicted spectroscopic data for **4-Ethyl-2,2,4-trimethylhexane**. A plausible and detailed synthetic protocol based on the Grignard reaction has been outlined, offering a practical approach for its preparation in a laboratory setting. While this specific alkane may not have direct applications in drug development, the principles of its synthesis and characterization are fundamental to organic chemistry and relevant to the broader scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-ethyl-2,2,4-trimethylhexane [stenutz.eu]
- 2. 4-Ethyl-2,2,4-trimethylhexane | C11H24 | CID 23556168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ethyl-2,2,4-trimethylhexane | CAS#:61868-75-5 | Chemsoc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. GCMS Section 6.9.2 [people.whitman.edu]
- 7. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]
- 12. Alkane - Wikipedia [en.wikipedia.org]
- 13. oit.edu [oit.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Ethyl-2,2,4-trimethylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14543142#molecular-structure-of-4-ethyl-2-2-4-trimethylhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com